4-Ethylbenzenesulfonic acid

Description

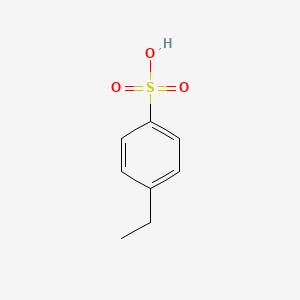

Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIXOPDYGQCZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046571 | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-69-1, 57352-34-8 | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057352348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-ethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIG6VCJ1KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-ethylbenzenesulfonic acid. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid that is a versatile intermediate in organic synthesis. It is typically a solid at room temperature and is corrosive.[1][2] Its properties make it useful as a catalyst, surfactant, and a doping agent for conductive polymers.[1][3]

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 98-69-1[4] |

| Molecular Formula | C₈H₁₀O₃S[4] |

| Molecular Weight | 186.23 g/mol [4] |

| InChI | InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)[3] |

| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)O[3] |

Physical Properties

| Property | Value |

| Physical State | Solid[2] |

| Density | 1.229 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.5331[2] |

| pKa | -0.45 ± 0.50 (Predicted)[2] |

| Flash Point | >230 °F (>110 °C)[2] |

| Solubility | Soluble in water and polar organic solvents. |

Experimental Protocols

Synthesis of this compound via Sulfonation of Ethylbenzene (B125841)

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Ethylbenzene

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add a measured amount of ethylbenzene.

-

Cool the flask in an ice-water bath.

-

Slowly add a stoichiometric excess (e.g., 2 molar equivalents) of concentrated sulfuric acid to the stirred ethylbenzene via the dropping funnel. Maintain the reaction temperature below 20°C during the addition.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a controlled temperature of 50-60°C for 1-2 hours with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[1]

-

Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.[1]

-

The sodium salt of this compound will be in the aqueous layer. This can be used for further purification or the free acid can be regenerated by careful acidification followed by extraction.

Purification by Recrystallization

A common method for the purification of sulfonic acids is recrystallization. The choice of solvent is critical and depends on the solubility of the sulfonic acid and its impurities.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. For sulfonic acids, water or ethanol (B145695) are often used.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals, for example, by azeotropic removal of water with toluene.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of this compound.

Instrumentation and Conditions:

-

Column: Newcrom R1 reverse-phase column or a similar C18 column.[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an acidic modifier. A typical mobile phase could be a gradient of acetonitrile and 0.1% phosphoric acid in water.[2] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[2]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Spectral Data

Mass Spectrometry (GC-MS)

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound with major peaks at m/z 105, 107, and 186.[5]

Infrared Spectroscopy (IR)

FTIR spectra of this compound have been recorded, typically as a film cast from chloroform.[5] Key expected absorptions would be characteristic of the sulfonic acid group (O-H and S=O stretching) and the substituted benzene (B151609) ring.

Safety and Hazards

This compound is a corrosive substance.[2] It is essential to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualizations

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Mechanism of electrophilic aromatic substitution for the sulfonation of ethylbenzene.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylbenzenesulfonic Acid from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylbenzenesulfonic acid from ethylbenzene (B125841), a crucial intermediate in various chemical and pharmaceutical applications. The document details the underlying reaction mechanism, provides in-depth experimental protocols, and presents key data in a structured format to facilitate understanding and application in a research and development setting.

Introduction

This compound is an aromatic sulfonic acid synthesized from ethylbenzene through an electrophilic aromatic substitution reaction. The ethyl group on the benzene (B151609) ring is an ortho-, para-directing group, leading to the formation of a mixture of isomers during the synthesis.[1] The para isomer is typically the major product due to steric hindrance at the ortho positions.[1][2] This guide will focus on the synthesis and purification of the desired this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum), generates the electrophile, which is believed to be sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H).[2][3] The π-electrons of the ethylbenzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[3] A base in the reaction mixture, such as the hydrogensulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.[4]

The reaction is reversible; the sulfonic acid group can be removed by heating the product in dilute aqueous acid.[1][2][5]

Caption: Reaction mechanism for the sulfonation of ethylbenzene.

Quantitative Data

The sulfonation of ethylbenzene is influenced by several key parameters that affect the reaction rate, isomer distribution, and the formation of byproducts such as polysulfonated products.

Table 1: Key Reaction Parameters and Their Effects

| Parameter | Effect on Reaction | Key Findings |

| Temperature | Controls reaction rate and isomer distribution. | Higher temperatures generally favor the formation of the more thermodynamically stable para isomer.[1] |

| Molar Ratio (Ethylbenzene:Sulfonating Agent) | Affects the extent of mono- vs. polysulfonation. | An excess of the sulfonating agent is typically used to drive the reaction to completion; however, a very high excess can increase polysulfonation.[1] A molar ratio of sulfuric acid to ethylbenzene of 2:1 or higher is often employed for complete conversion in laboratory settings.[1] |

| Sulfuric Acid Concentration | Influences reaction rate and side reactions. | Higher concentrations (e.g., fuming sulfuric acid) lead to faster reaction rates but can also increase the rate of side reactions. The degree of ortho-substitution can also vary with acid concentration.[1] |

| Mixing Speed | Crucial for heterogeneous reactions to ensure good mass transfer. | Increased mixing speed can significantly increase the selectivity towards monosulfonated products.[1] |

Table 2: Typical Isomer Distribution in the Sulfonation of Ethylbenzene

The following table presents a typical isomer distribution for the sulfonation of ethylbenzene. It is important to note that the exact distribution can vary depending on the specific sulfonating agent and reaction conditions used.

| Isomer | CAS Number | Percentage of Product Mixture (%) |

| 2-Ethylbenzenesulfonic acid (ortho) | 91-24-7 | ~7.7 |

| 3-Ethylbenzenesulfonic acid (meta) | 138-29-4 | ~4.0 |

| This compound (para) | 98-69-1 | ~88.3 |

| (Data is illustrative and based on sulfonation with fluorosulfonic acid, which is expected to yield a similar isomer distribution to other sulfonating agents under specific conditions)[1][6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of Ethylbenzenesulfonic Acid Isomer Mixture

This protocol outlines a general laboratory procedure for the sulfonation of ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.

-

Add a measured amount of ethylbenzene to the flask and begin stirring.

-

Slowly add a stoichiometric excess (e.g., 2 molar equivalents) of concentrated sulfuric acid or oleum (B3057394) to the stirred ethylbenzene via the dropping funnel.[1]

-

Maintain the reaction temperature below 20°C during the addition of the sulfonating agent.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a controlled temperature (e.g., 50-60°C) for 1-2 hours with vigorous stirring.[1]

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the reaction. This will dilute the excess sulfuric acid.

Caption: Experimental workflow for the synthesis of ethylbenzenesulfonic acid.

Separation and Purification of this compound

The separation of the isomeric mixture is a critical step. A common and effective method is the fractional crystallization of the aniline (B41778) salts of the sulfonic acids.[6]

Materials:

-

Aqueous solution of ethylbenzenesulfonic acid isomers from the previous step

-

Aniline

-

Suitable solvent for crystallization (e.g., water or ethanol-water mixture)

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

To the cold aqueous solution of the mixed ethylbenzenesulfonic acids, slowly add aniline with stirring until the solution is neutral or slightly basic.

-

The aniline salts of the sulfonic acids will precipitate. The salt of the para isomer is generally less soluble than the ortho and meta isomers.

-

Collect the precipitated salts by vacuum filtration using a Buchner funnel.

-

Perform fractional crystallization on the collected salts. This involves dissolving the salt mixture in a minimal amount of a suitable hot solvent (e.g., water or an ethanol-water mixture) and allowing it to cool slowly.

-

The less soluble aniline salt of this compound will crystallize out first.

-

Collect the crystals by filtration. Multiple recrystallization steps may be necessary to achieve the desired purity.

-

To recover the free this compound, the purified aniline salt can be treated with a strong acid, followed by extraction or other suitable purification methods.

Conclusion

The synthesis of this compound from ethylbenzene is a well-established process based on electrophilic aromatic sulfonation. Successful synthesis and purification hinge on the careful control of reaction parameters to maximize the yield of the desired para isomer and minimize byproduct formation. The subsequent separation of the isomers, often achieved through fractional crystallization of their salts, is a critical step in obtaining a high-purity final product. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively synthesize and purify this compound for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. scispace.com [scispace.com]

- 4. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of p-Ethylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the known physical properties of p-Ethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a logical workflow for the physical characterization of chemical compounds.

Quantitative Physical Properties

The physical properties of p-Ethylbenzenesulfonic acid are summarized in the table below. It is important to note that while several properties have been experimentally determined and reported in the literature, specific values for the melting and boiling points are not consistently available. PubChem describes the compound as a liquid at standard conditions, which suggests a melting point below room temperature[1].

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃S | [2][3][4] |

| Molecular Weight | 186.23 g/mol | [2] |

| Physical State | Liquid | [1] |

| Density | 1.229 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.5331 | [2][3] |

| pKa (Predicted) | -0.45 ± 0.50 | [3] |

| Flash Point | >110 °C (>230 °F) / 113 °C (closed cup) | [2][3] |

| Solubility | Readily soluble in polar solvents like water. | [5] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a substance like p-Ethylbenzenesulfonic acid.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure compounds, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [6]

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method [7]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid just begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the given atmospheric pressure.

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method [8]

-

Calibration: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again. The exact volume of the pycnometer is calculated from these measurements.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (p-Ethylbenzenesulfonic acid) at the same temperature. The mass of the filled pycnometer is then measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Determination [9][10]

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, hexane).

-

Procedure: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period at a controlled temperature. The solubility is observed and can be categorized as:

-

Soluble: If all the solute dissolves.

-

Partially soluble: If some, but not all, of the solute dissolves.

-

Insoluble: If no significant amount of the solute dissolves.

-

-

Quantitative Measurement: For a more precise determination, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility can then be expressed in terms of g/100 mL or mol/L.

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [11][12]

-

Sample Preparation: A precise amount of the acidic substance is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like p-Ethylbenzenesulfonic acid.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-乙基苯磺酸 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 98-69-1 [chemicalbook.com]

- 4. This compound | CAS#:98-69-1 | Chemsrc [chemsrc.com]

- 5. camachem.com [camachem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethylbenzenesulfonic acid molecular structure and formula

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 4-Ethylbenzenesulfonic acid, detailing its chemical structure, physicochemical properties, and a standard protocol for its synthesis.

Core Identity: Molecular Structure and Formula

This compound is an aromatic sulfonic acid.[1] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and a sulfonic acid group at the para position (positions 1 and 4, respectively). This substitution pattern gives it specific chemical properties, including its acidity and utility as an intermediate in organic synthesis.[1]

-

Canonical SMILES: CCC1=CC=C(C=C1)S(=O)(=O)O[2]

Quantitative Physicochemical Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 186.23 g/mol | [2][3] |

| Density | 1.229 g/mL at 25 °C | [6][7] |

| Physical State | Solid / Liquid (Technical grade) | [2][6] |

| Flash Point | >113 °C (>235 °F) - closed cup | [8] |

| Refractive Index | n20/D 1.5331 | [6][7] |

| LogP | 2.57650 | [9] |

| Acidity (pKa) | -0.45 ± 0.50 (Predicted) | [9] |

Experimental Protocol: Synthesis

The primary method for producing this compound is through the electrophilic aromatic sulfonation of ethylbenzene (B125841) using sulfuric acid.[6][7][10]

Objective: To synthesize this compound from ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride (NaCl)

-

Diethyl ether

-

Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Sulfonation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add concentrated sulfuric acid to an equimolar amount of ethylbenzene while stirring and cooling the flask in an ice bath to manage the exothermic reaction.

-

Heating: After the initial addition, heat the reaction mixture to approximately 100-120°C for several hours to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. This step quenches the reaction and dilutes the excess sulfuric acid.

-

Salting Out: Add a saturated solution of sodium chloride to the aqueous mixture. This increases the ionic strength of the solution, causing the sodium salt of the sulfonic acid to precipitate.

-

Isomer Separation (Aniline Salt Formation): Filter the crude product. To separate the desired para-isomer from ortho- and meta-isomers, dissolve the crude salt mixture in hot water and add aniline. The aniline salt of this compound is less soluble and will preferentially crystallize upon cooling.[6][7][10]

-

Purification: Recrystallize the aniline salt from water or an ethanol-water mixture to achieve high purity.

-

Conversion to Free Acid: Treat the purified aniline salt with a stoichiometric amount of hydrochloric acid to protonate the sulfonate and precipitate the aniline hydrochloride, leaving the free this compound in solution.

-

Isolation: Remove the aniline hydrochloride by filtration. The resulting solution can be concentrated under reduced pressure to yield the final product, this compound.

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol, from starting materials to the final purified product, is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 98-69-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | 98-69-1 [chemicalbook.com]

- 7. This compound CAS#: 98-69-1 [m.chemicalbook.com]

- 8. This compound | CAS#:98-69-1 | Chemsrc [chemsrc.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 4-Ethylbenzenesulfonic Acid (CAS 98-69-1)

This technical guide provides a comprehensive overview of the properties and hazards of 4-ethylbenzenesulfonic acid (CAS 98-69-1), tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an aromatic sulfonic acid characterized by an ethyl group at the para position of the benzene (B151609) ring relative to the sulfonic acid group.[1][2] It is typically a white to light yellow solid and is soluble in water and various organic solvents due to the polarity of the sulfonic acid group.[2] The presence of the ethyl group imparts a degree of hydrophobic character, which can influence its reactivity and interactions in different chemical environments.[2] This compound is a strong acid and participates in typical electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₃S | [3] |

| Molecular Weight | 186.23 g/mol | [3] |

| Appearance | White to light yellow solid | [2] |

| Density | 1.229 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5331 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Soluble in water and various organic solvents | [2] |

Hazards and Toxicology

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][6] Inhalation may lead to chemical pneumonitis.[7] It is incompatible with strong oxidizing agents and strong bases.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |

Toxicological Data Summary

While the official classification indicates severe skin and eye damage potential, some studies on rabbits suggest a more nuanced toxicological profile.

-

Dermal Irritation: In one study following OECD Guideline 404, a four-hour semi-occlusive dermal application of 0.5 g of the substance to three rabbits resulted in no dermal reactions over a four-day observation period, leading to a Primary Irritation Index of 0.0 and a classification of 'non-irritant'.[1] Another study, also following OECD Guideline 404, reported no dermal irritation or corrosion in rabbits after a 4-hour application.[8] A third study found that a 4-hour application produced very slight erythema, resulting in a primary irritation index of 0.3, classifying it as a "mild irritant" to rabbit skin under the Draize classification scheme.[9]

-

Acute Dermal Toxicity: In a study to assess acute dermal toxicity in rabbits, vocalization and increased respiratory rate were observed immediately after dosing, which subsided within an hour.[10] No signs of dermal irritation were noted, and all animals gained weight as expected over the 14-day observation period.[10] No abnormalities were found during necropsy.[10]

-

Eye Irritation: Direct data on eye irritation tests for this compound is limited in the provided search results. However, its GHS classification as causing serious eye damage (Category 1) suggests a high potential for severe eye injury.[1][6]

-

Acute Oral Toxicity: Specific LD50 data for oral toxicity of this compound was not found in the provided search results.

Experimental Protocols

The following are descriptions of standard experimental protocols relevant to determining the properties and hazards of substances like this compound.

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point of this compound is reported as 113 °C using the closed cup method.[5] The ASTM D93 standard test method is commonly used for this purpose.[11]

Methodology:

-

A brass test cup is filled with a specified amount of the test substance.[11]

-

The substance is heated at a controlled rate while being stirred.[11]

-

An ignition source is periodically directed into the cup.[11]

-

The flash point is the lowest temperature at which the vapors above the liquid ignite.[11]

-

For substances with an expected flash point above 110 °C, the ignition source is typically applied at every 2 °C increase in temperature, starting from a temperature 23 ± 5°C below the expected flash point.[12]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[1][8]

Methodology:

-

The test substance is applied to a small area of skin (approximately 6 cm²) of a test animal, typically a rabbit, under a gauze patch.[1]

-

For the initial test on a single animal, the substance can be applied sequentially for 3 minutes, 1 hour, and 4 hours to different sites.[8]

-

If no corrosive effects are observed, the full test proceeds with a 4-hour exposure period on additional animals.[1][8]

-

After the exposure period, the patch and any residual substance are removed.[1]

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.[1][8]

-

The Primary Irritation Index is calculated from these scores.[9]

Test for Eye Irritants (Based on 16 CFR 1500.42)

While specific results for this compound are not detailed, this outlines a typical in vivo protocol for assessing eye irritation.[13] Modern approaches recommend a weight-of-evidence analysis and in vitro methods before considering in vivo testing.[13][14]

Methodology:

-

A small amount of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into one eye of a conscious albino rabbit, with the other eye serving as a control.[13]

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 24, 48, and 72 hours after instillation.[13]

-

The severity of the reactions is graded using a standardized scoring system.[15]

-

A substance is considered an eye irritant if it causes a positive reaction in a specified number of test animals.[13]

Visualizations

Synthesis of this compound

The primary method for producing this compound is through the sulfonation of ethylbenzene (B125841) using sulfuric acid.[10]

Caption: Synthesis of this compound via Sulfonation.

GHS Hazard Communication Workflow

This diagram illustrates the logical flow of hazard identification and communication for this compound based on its GHS classification.

Caption: GHS Hazard Identification and Communication Workflow.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. CAS 98-69-1: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 98-69-1 [chemicalbook.com]

- 5. This compound technical grade, 95 98-69-1 [sigmaaldrich.com]

- 6. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 12. ASTM D93 - eralytics [eralytics.com]

- 13. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

- 14. criver.com [criver.com]

- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]

Solubility of 4-Ethylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylbenzenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information based on analogous compounds and provides a detailed, generalized experimental protocol for determining solubility.

Introduction

This compound (CAS No. 98-69-1) is an aromatic sulfonic acid with applications in catalysis and as an intermediate in chemical synthesis.[1][2] Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide outlines the expected solubility behavior and provides a robust methodology for its experimental determination.

Predicted Solubility of this compound

While specific quantitative data for this compound is scarce, the solubility of structurally similar compounds, such as benzenesulfonic acid, can provide valuable insights. Aromatic sulfonic acids possess both a nonpolar aromatic ring and a highly polar sulfonic acid group, leading to a dualistic solubility profile.

Based on the behavior of analogous compounds, the following qualitative solubility profile for this compound in various organic solvents can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The sulfonic acid group can engage in strong hydrogen bonding with the hydroxyl group of the alcohol, while the ethylbenzene (B125841) moiety interacts favorably with the alkyl chain of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can solvate the sulfonic acid group, though the interaction is generally weaker than with protic solvents.[3] |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact with the ethylbenzene part of the solute via π-π stacking, but the polar sulfonic acid group is poorly solvated. Benzenesulfonic acid is slightly soluble in benzene.[4][5] |

| Nonpolar | Hexane, Diethyl Ether | Low to Insoluble | The large polarity mismatch between the sulfonic acid group and the nonpolar solvent leads to poor solvation. Benzenesulfonic acid is reported to be insoluble in diethyl ether.[4][5] |

Experimental Protocol for Solubility Determination

The following section details a generalized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid, centrifuge the samples at a high speed.

-

Sample Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the precise concentration of this compound. A calibration curve prepared with known concentrations of the acid in the same solvent is required for accurate quantification.

-

Solubility Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute-solvent interactions, which are in turn influenced by the polarity of the solvent.

Caption: A conceptual diagram illustrating the expected trend in solubility.

As depicted in the diagram, a higher solvent polarity, particularly in protic solvents, is expected to lead to greater solubility of this compound due to favorable interactions with the polar sulfonic acid group. Conversely, in nonpolar solvents, the unfavorable energetics of solvating the polar headgroup result in poor solubility.

Conclusion

References

An In-Depth Technical Guide to the Stability and Reactivity of 4-Ethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzenesulfonic acid, a significant organic compound, plays a important role as a catalyst and intermediate in the synthesis of various fine chemicals, including dyes and pharmaceuticals. Its chemical behavior, dictated by the interplay of the sulfonic acid moiety and the ethyl group on the benzene (B151609) ring, is of paramount importance for its effective application and safe handling. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data, detailed experimental protocols, and visual representations of its chemical transformations.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Solid | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Predicted pKa | -0.45 ± 0.50 | [3] |

| Solubility | Soluble in water | [4] |

Stability Profile

This compound is a combustible solid and should be handled with appropriate safety precautions.[1][3] It is chemically incompatible with strong oxidizing agents and strong bases.[1][3]

Thermal Stability: While a specific decomposition temperature for this compound is not readily available in the literature, thermogravimetric analysis (TGA) of a related polymeric material, poly(sodium 4-stryenesulfonate), indicates that degradation begins around 150°C, with significant mass loss occurring above 300°C. This suggests that this compound likely possesses moderate thermal stability. For safety, a flash point of 113 °C has been reported.[2]

Hydrolytic Stability: Detailed quantitative data on the hydrolysis rates of this compound under varying pH and temperature conditions are not extensively documented. However, the sulfonation process is known to be reversible. The reverse reaction, desulfonation, can be achieved by heating benzenesulfonic acids in the presence of dilute acid, indicating susceptibility to hydrolysis under these conditions.[5][6]

Reactivity Profile

The reactivity of this compound is primarily characterized by the acidic nature of the sulfonic acid group and the susceptibility of the aromatic ring to electrophilic substitution. The sulfonic acid group is a deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to benzene.

Acidity

The sulfonic acid group is strongly acidic. The predicted pKa of this compound is -0.45 ± 0.50, making it a strong organic acid.[3] For comparison, the experimentally determined pKa of the parent compound, benzenesulfonic acid, is 0.7 at 25°C.

Electrophilic Aromatic Substitution

The ethyl group at the para position is an activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group. The outcome of electrophilic substitution on this compound will depend on the reaction conditions and the nature of the electrophile.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. A general procedure for the nitration of a similar compound, toluene, provides a basis for a potential synthetic route.

Halogenation: Halogenation, such as bromination or chlorination, of the aromatic ring is another key reaction. This typically requires a Lewis acid catalyst to activate the halogen.

Friedel-Crafts Acylation: The introduction of an acyl group to the aromatic ring can be accomplished through Friedel-Crafts acylation, which involves reacting the sulfonic acid with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Desulfonation

The sulfonation of aromatic compounds is a reversible reaction. The sulfonic acid group can be removed from the aromatic ring by heating with dilute sulfuric acid or by passing steam through the reaction mixture.[5][6] A patented process describes the selective desulfonation of ethylbenzenesulfonic acid isomers using steam at temperatures between 160 and 170°C.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not widely published. However, established procedures for similar aromatic sulfonic acids can be adapted.

General Protocol for Nitration of an Aromatic Sulfonic Acid (Adapted from Toluene Nitration):

-

Reagents: this compound, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

-

Slowly add this compound to the cooled nitrating mixture with continuous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

-

Visualizing Chemical Processes

To better understand the reactivity of this compound, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution.

References

electrophilic aromatic substitution of ethylbenzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Ethylbenzene (B125841)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of ethylbenzene, a cornerstone reaction in organic synthesis with significant implications for the pharmaceutical and chemical industries. We delve into the core principles governing the reaction mechanism, regioselectivity, and the influence of the ethyl group on the aromatic ring's reactivity. This document offers a detailed examination of key EAS reactions of ethylbenzene, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Each section presents detailed experimental protocols, quantitative data on product distribution, and mechanistic insights to equip researchers with the practical knowledge required for synthetic applications.

Introduction: The Significance of Ethylbenzene in Electrophilic Aromatic Substitution

Ethylbenzene, an alkylbenzene, serves as a fundamental model and a versatile starting material in the study and application of electrophilic aromatic substitution reactions. The ethyl group, through its electron-donating nature, activates the benzene (B151609) ring towards electrophilic attack, making it more reactive than benzene itself.[1][2] This activation, however, is nuanced, and understanding its interplay with steric factors is crucial for predicting and controlling reaction outcomes.

The ethyl substituent is an ortho, para-directing group, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring.[1][3] This directive effect is a consequence of the stabilization of the cationic intermediate, the arenium ion or sigma complex, through resonance and inductive effects.[1][4] The electron-donating ethyl group helps to delocalize the positive charge in the intermediates formed during ortho and para attack, thereby lowering the activation energy for these pathways compared to meta attack.[5]

This guide will explore the practical applications of these principles in several key EAS reactions, providing the necessary data and protocols for their successful implementation in a laboratory setting.

Reaction Mechanism and Regioselectivity

The proceeds via a well-established two-step mechanism.[3][6]

-

Generation of the Electrophile: The reaction is initiated by the formation of a strong electrophile (E+). The specific method for generating the electrophile varies depending on the desired substitution (e.g., nitronium ion for nitration, acylium ion for acylation).[3][7]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophile. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[3][4][6]

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.[4][6]

The regioselectivity of the reaction is determined by the stability of the sigma complex. For ethylbenzene, the intermediates corresponding to ortho and para attack are more stable due to the positive charge being delocalized onto the carbon atom bearing the ethyl group, which can better accommodate the charge through inductive effects and hyperconjugation.[5] Consequently, ortho and para substituted products are predominantly formed.[1][8] The ratio of ortho to para products is often influenced by steric hindrance; the bulkier the electrophile, the more the para product is favored.[9]

Key Electrophilic Aromatic Substitution Reactions of Ethylbenzene

This section details the most common and synthetically useful EAS reactions of ethylbenzene.

Nitration

The introduction of a nitro group (—NO₂) onto the ethylbenzene ring is a fundamental transformation, often serving as a precursor to the synthesis of anilines and other nitrogen-containing compounds. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][7]

| Nitrating Agent | Temperature (°C) | ortho-Nitroethylbenzene (%) | para-Nitroethylbenzene (%) | meta-Nitroethylbenzene (%) | Reference |

| HNO₃ / H₂SO₄ | 30-50 | Major | Major | Minor | [1] |

| HNO₃ / Acetic Anhydride (B1165640) | 0 to room temp | - | - | - | |

| 69% HNO₃ on Silica (B1680970) Gel | Room temp | - | - | - | [7] |

Note: Specific isomer ratios can vary significantly with reaction conditions. The data presented provides a general overview.

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylbenzene (e.g., 10.6 g, 0.1 mol). Cool the flask to 0°C in an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated sulfuric acid (e.g., 15 mL) to concentrated nitric acid (e.g., 10 mL) while cooling in an ice bath.[10]

-

Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[10] After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.[10]

-

Work-up: Pour the reaction mixture slowly onto crushed ice (e.g., 100 g) with stirring.[10] Separate the organic layer using a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride, filter, and remove the solvent under reduced pressure.[1][10]

-

Purification: The resulting mixture of ortho- and para-nitroethylbenzene can be separated by column chromatography on silica gel.[10]

Halogenation

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Br, Cl). This reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylbenzene in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). Add a catalytic amount of iron filings or iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add a solution of bromine (Br₂) in dichloromethane to the stirred mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.

-

Extraction and Washing: Separate the organic layer and wash it with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting mixture of ortho- and para-bromoethylbenzene can be purified by distillation or chromatography.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (—SO₃H) onto the aromatic ring. This reaction is typically performed using concentrated or fuming sulfuric acid (oleum).[9] A key feature of sulfonation is its reversibility, which can be exploited to control the product distribution.[9]

| Sulfonating Agent | Temperature (°C) | ortho-Ethylbenzenesulfonic acid (%) | meta-Ethylbenzenesulfonic acid (%) | para-Ethylbenzenesulfonic acid (%) | Reference |

| Fluorosulfonic Acid | - | 7.7 | 4.0 | 88.3 | [9] |

| H₂SO₄ | 0 | 40 | - | 55 | [11] |

| H₂SO₄ | 100 | 20 | - | 70 | [11] |

| H₂SO₄ (High Temp) | ~200 | Isomerizes to meta | Thermodynamically stable product | Isomerizes to meta | [12] |

-

Reaction Setup: Place a measured amount of ethylbenzene in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

-

Addition of Sulfonating Agent: Slowly add a stoichiometric excess (e.g., 2 molar equivalents) of concentrated sulfuric acid (98%) to the stirred ethylbenzene via the dropping funnel. Maintain the reaction temperature below 20°C during the addition.[9]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to a controlled temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours) with vigorous stirring.[9]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[9]

-

Isolation (as Sodium Salt): Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is neutral. The sodium salt of ethylbenzenesulfonic acid will be in the aqueous layer.[9]

-

Purification: The crude sodium salt can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[9]

Friedel-Crafts Reactions

The Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring and are broadly categorized into alkylation and acylation.[13]

This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as AlCl₃.[13] However, Friedel-Crafts alkylation of ethylbenzene is prone to several limitations, including polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements.[5]

Friedel-Crafts acylation is a more controlled reaction that introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[13][14] The product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[5] The acylation of ethylbenzene primarily yields the para-substituted product, 4'-ethylacetophenone, due to the steric bulk of the acylium ion electrophile.[14][15]

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a stir bar, Claisen head, addition funnel, and reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) and 15 mL of methylene (B1212753) chloride. Cool the mixture to 0°C in an ice/water bath.[14]

-

Addition of Acylating Agent: Add a solution of acetyl chloride (0.055 mol, 1.1 equiv.) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

-

Addition of Ethylbenzene: After the addition of acetyl chloride is complete, add a solution of ethylbenzene (0.050 mol) in 10 mL of methylene chloride in the same manner.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[14]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing about 25 g of ice and 15 mL of concentrated HCl with stirring.[14]

-

Extraction: Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with methylene chloride.

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[14]

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.[14]

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution on ethylbenzene.

Caption: A typical experimental workflow for electrophilic aromatic substitution.

Conclusion

The is a versatile and powerful tool in organic synthesis. A thorough understanding of the underlying mechanisms, regioselectivity, and the practical aspects of experimental execution is paramount for researchers in both academic and industrial settings. The ethyl group's activating and directing effects, coupled with considerations of steric hindrance and reaction conditions, allow for a significant degree of control over the synthesis of a wide array of substituted aromatic compounds. The protocols and data presented in this guide serve as a foundational resource for the development of novel synthetic methodologies and the efficient production of valuable chemical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 12. benchchem.com [benchchem.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. websites.umich.edu [websites.umich.edu]

- 15. docsity.com [docsity.com]

Spectroscopic Analysis of 4-Ethylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Ethylbenzenesulfonic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental NMR data for this compound, data for the structurally similar compound, p-Toluenesulfonic acid, is presented as a reference. This document outlines the expected spectral characteristics and provides standardized experimental protocols for data acquisition.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of organic molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present in a molecule. For a compound like this compound, these methods are crucial for confirming its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. ¹H NMR provides information about the different types of protons in a molecule and their neighboring protons, while ¹³C NMR reveals the types of carbon atoms present.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2, H-6 (Aromatic) | ~ 7.7 - 7.9 | Doublet | 2H | ~ 8.0 |

| H-3, H-5 (Aromatic) | ~ 7.2 - 7.4 | Doublet | 2H | ~ 8.0 |

| -CH₂- (Ethyl) | ~ 2.6 - 2.8 | Quartet | 2H | ~ 7.5 |

| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet | 3H | ~ 7.5 |

| -SO₃H | ~ 10.0 - 12.0 | Singlet (broad) | 1H | N/A |

Reference ¹H and ¹³C NMR Data for p-Toluenesulfonic Acid

As a close structural analog, the experimental NMR data for p-Toluenesulfonic acid provides valuable insight into the expected spectral features of this compound.

Table 1: ¹H NMR Data for p-Toluenesulfonic acid

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.51 | Doublet | 7.9 |

| Aromatic Protons | 7.14 | Doublet | 7.8 |

| Methyl Protons | 2.27 | Singlet | N/A |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for p-Toluenesulfonic acid [1]

| Carbon Assignment | Chemical Shift (ppm) |

| C-SO₃H | 144.68 |

| C-CH₃ | 139.04 |

| Aromatic CH | 128.83 |

| Aromatic CH | 125.95 |

| -CH₃ | 21.25 |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

IR Spectral Data for this compound

The following table summarizes the characteristic IR absorption bands for this compound.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| O-H (in -SO₃H) | Stretching | 3200 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1250 - 1160 | Strong |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1080 - 1010 | Strong |

| S-O (Sulfonic Acid) | Stretching | 700 - 600 | Strong |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and IR spectra for solid organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal.

-

Use a 30° or 45° pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 128 scans or more).

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

-

Instrument Setup :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Safety Data for 4-Ethylbenzenesulfonic Acid

This document provides a comprehensive overview of the safety data for 4-Ethylbenzenesulfonic acid (CAS No. 98-69-1), intended for researchers, scientists, and professionals in drug development. It consolidates critical information from Safety Data Sheets (SDS) concerning its properties, hazards, and handling procedures.

Chemical Identification

This compound is an organic compound used in various chemical syntheses, including the doping of high-conductivity polypyrrole thin films.[1][2]

| Identifier | Data |

| Chemical Name | This compound[3][4] |

| Synonyms | p-Ethylbenzenesulfonic acid, 4-Ethylphenylsulfonic acid, Phenylethane-p-sulfonate[3][5][6] |

| CAS Number | 98-69-1[1][3][5][7] |

| Molecular Formula | C₈H₁₀O₃S[1][3][4][5] |

| Molecular Weight | 186.23 g/mol [3][4][5] |

| EC Number | 202-693-7[7] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is aggregated from multiple sources, and discrepancies in physical state have been noted.

| Property | Value |

| Physical State | Solid[1][2] or Liquid[4] |

| Density | 1.229 g/mL at 25 °C[1][2] / 1.3 ± 0.1 g/cm³ |

| Flash Point | 113 °C (235.4 °F) - closed cup[8] / >230 °F[6] |

| Refractive Index | n20/D 1.5331[1][2] / 1.552 |

| LogP | 1.46 |

| Purity / Assay | Technical grade, 95% or ≥95%[3][5] |

| Stability | Combustible. Incompatible with strong oxidizing agents and strong bases.[1][2][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe damage to skin and eyes.[3][9]

| GHS Classification | Details |

| Pictogram | GHS05 (Corrosion)[8] |

| Signal Word | Danger [7][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][7][8] H318: Causes serious eye damage.[3] |

| Hazard Class | Skin Corrosion 1B, Eye Damage 1[3][8] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials[8] |

Inhalation may lead to chemical pneumonitis, an inflammation of the lungs.[3][9]

Toxicological Profile

The toxicological effects are primarily associated with its corrosive nature.

-

Acute Health Effects : Exposure can cause irritation to the skin, eyes, and respiratory system.[10] It is known to cause severe skin burns and serious eye damage.[3][7] The substance may be harmful if ingested or inhaled.[10]

-

Chronic Health Effects : There is no known effect from chronic exposure to this product, and prolonged exposure is not known to aggravate existing medical conditions.[10]

-

Carcinogenic/Mutagenic Effects : No specific information is available regarding carcinogenic, mutagenic, or teratogenic effects.[10]

Experimental Protocols